Basic violet 14

概要

準備方法

合成経路と反応条件: 塩基性フクシンは、アニリンと1,2-ジクロロエタンの縮合によって合成できます . 別の方法では、アニリンと四塩化炭素を反応させます . 反応条件には通常、縮合プロセスを促進するために高温と触媒の存在が必要です。

工業生産方法: 工業的には、塩基性フクシンの製造は、アニリンと適切な塩素化炭化水素を用いた大規模反応によって行われます。このプロセスは、最終生成物の高い収率と純度を確保するために最適化されています。 反応混合物はその後、結晶化と濾過によって精製され、目的の染料が得られます .

化学反応の分析

反応の種類: 塩基性フクシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 塩基性フクシンは、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化できます。

還元: この化合物は、水素化ホウ素ナトリウムや亜鉛粉などの還元剤を使用して還元できます。

置換: 塩基性フクシンは、求核剤との置換反応を起こし、置換誘導体を形成することができます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってキノン構造が生成される場合があり、還元によってロイコ化合物が生成される場合があります .

4. 科学研究への応用

塩基性フクシンは、幅広い科学研究に応用されています。

化学: pH指示薬として、および酸化還元滴定に使用されます。

生物学: この染料は、染色技術において、有糸分裂中の染色体などの細胞構造を可視化するために使用されます.

医学: 塩基性フクシンは、組織学的染色において、細菌やその他の微生物を同定するために使用されます。

科学的研究の応用

Histological Staining

BV14 is widely used in histology for staining biological tissues. Its cationic nature allows it to bind effectively to negatively charged cellular components such as nucleic acids (DNA and RNA). This property enables visualization of specific structures under a microscope.

Applications in Histology :

- Cellular Structures : BV14 is employed to stain chromosomes during mitosis, aiding in cytogenetic studies.

- Fluorescence Microscopy : BV14 exhibits fluorescent properties, making it suitable for fluorescence microscopy techniques where it can be excited by specific wavelengths of light, allowing for precise localization of target molecules within cells.

Microbial Staining and Antimicrobial Activity

BV14 has been utilized in microbiology to stain bacteria and fungi. Its binding affinity to microbial cells helps differentiate between various organisms during microscopic examinations.

Case Study Example :

- In research involving Trypanosoma cruzi, BV14 analogues demonstrated inhibitory effects on proline transport, which is critical for the parasite's survival and replication .

Environmental Applications

Recent studies have focused on the environmental impact of synthetic dyes like BV14, particularly their persistence in wastewater. BV14 can be effectively removed from wastewater through adsorption onto materials such as activated carbon or clay, which interact with the dye's cationic structure.

Mechanism of Action :

- The adsorption process involves the interaction between the positively charged dye and negatively charged surfaces of adsorbent materials, facilitating effective removal from contaminated water sources.

Toxicity Studies

Research has indicated that BV14 may exhibit cytotoxic effects on various cell lines, necessitating careful evaluation when used in biological applications. Toxicity assays conducted on VERO cells have shown that while BV14 can be effective as a stain, its concentration must be managed to minimize adverse effects .

作用機序

塩基性フクシンの作用機序は、その塩基性特性に関係しており、静電的相互作用を通じて、細胞の酸性成分、特に核酸に結合することを可能にします . この結合により、重要な細胞構造が強調され、さまざまな染色技術において有用になります。 この染料の核酸に結合する能力は、遺伝子研究やその他の生物学的応用において重要です .

類似の化合物:

パラロザニリン: 構造が類似しており、同様の用途で使用されますが、染色特性がわずかに異なります.

ニューフクシン: 別の変異体で、染色や染色に使用され、スペクトル特性が異なります.

マゼンタII: 繊維染色や生物染色に使用される関連化合物.

独自性: 塩基性フクシンは、その特異的な結合特性と生成するマゼンタ色の強さによって独特です。 生物染色から工業染色まで、さまざまな用途におけるその汎用性は、他の類似の化合物とは一線を画しています .

類似化合物との比較

Pararosaniline: Similar in structure and used in similar applications, but with slight differences in staining properties.

New Fuchsin: Another variant used for staining and dyeing, with different spectral properties.

Magenta II: A related compound with applications in textile dyeing and biological staining.

Uniqueness: Fuchsin, Basic, is unique due to its specific binding properties and the intensity of the magenta color it produces. Its versatility in various applications, from biological staining to industrial dyeing, sets it apart from other similar compounds .

生物活性

Basic Violet 14, also known as Gentian Violet or hexamethylpararosaniline chloride, is a synthetic dye belonging to the triphenylmethane class. It has been widely used in various applications, including as a biological stain and an antifungal agent. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic effects, supported by data tables and case studies.

- Chemical Name : Hexamethylpararosaniline chloride

- Molecular Formula : C25H30ClN3

- Appearance : Dark green powder

- Melting Point : > 300 °C

- Boiling Point : 578 °C (760 Torr)

- Solubility : Soluble in water and ethanol

Toxicity and Genotoxicity

This compound has been classified as a carcinogenic dye by European standards due to its mutagenic properties. Research indicates that it can induce developmental and organ-specific toxicity. A notable study using zebrafish models found the following:

- LC50 Values :

- This compound: 60.63 µg/ml

- Direct Red 28: 476.84 µg/ml

- Acid Red 26: between 2500 and 2800 µg/ml

Developmental Abnormalities Induced by this compound:

- Delayed yolk sac absorption

- Swimming bladder deflation

- Hepatotoxicity observed at certain concentrations

This compound was shown to significantly up-regulate the expression of the GCLC gene in a dose-dependent manner, indicating oxidative stress involvement in its hepatotoxic effects .

Genotoxic Mechanisms

This compound exhibits genotoxicity through various mechanisms:

- It forms reactive oxygen species (ROS), contributing to oxidative stress.

- It interacts with DNA, leading to mutations and chromosomal aberrations in multiple cell lines, including human HeLa cells and Chinese hamster ovary (CHO) cells .

Summary of Genotoxic Effects:

| Type of Study | Organism/Cell Line | Effect Observed |

|---|---|---|

| Mutagenicity Testing | Salmonella typhimurium | Induced mutations |

| Chromosomal Aberration | CHO cells | Chromosome breakage |

| DNA Damage | Mouse lymphocytes | Significant DNA damage |

Case Studies

-

Zebrafish Model Study

- Objective: Assess developmental toxicity of this compound.

- Findings: Induced significant developmental abnormalities and hepatotoxicity at low concentrations.

- Conclusion: Oxidative stress plays a crucial role in the observed toxicity.

- Genotoxicity Assessment

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : Acts as a direct electrophile that reacts with nucleophiles such as DNA.

- Oxidative Stress Induction : Generates free radicals leading to cellular damage.

- Receptor-Mediated Effects : Interacts with various cellular receptors, influencing gene expression and cellular signaling pathways .

特性

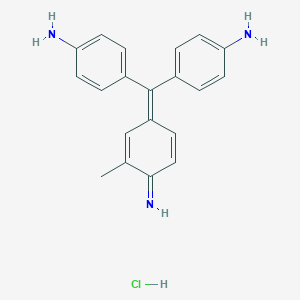

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDJCCTWPBKUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3.HCl, C20H20ClN3 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3248-93-9 (Parent) | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021246 | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magenta | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

METALLIC GREEN LUSTROUS CRYSTALS | |

CAS No. |

632-99-5, 58969-01-0 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic fuchsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058969010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-aminophenyl)(4-iminocyclohexa-2,5-dienylidene)methyl)-2-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Basic fuchsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUC89LHB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 392 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。